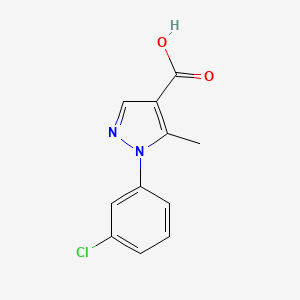

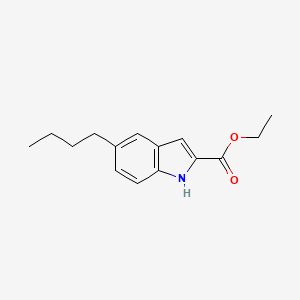

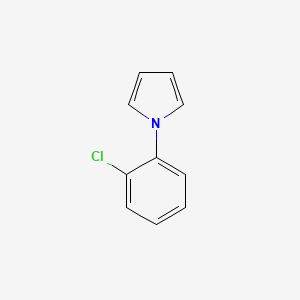

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles, a class of compounds that includes 1H-pyrazole, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . They contain two carbon and three nitrogen atoms in the ring .Chemical Reactions Analysis

Triazoles have been reported to exert anticancer effects through different modes of actions .Physical And Chemical Properties Analysis

Triazoles are stable compounds and interact with biological targets by forming hydrogen bonds . They represent important scaffolds in drug discovery .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The chemical compound 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a precursor in the synthesis of various pharmacophore-linked derivatives, including thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. These compounds are synthesized through reactions involving ethyl bromoacetate, diethyl 2-bromomalonate, phenacyl bromide, and maleic anhydride, highlighting the compound's versatility in medicinal chemistry and drug design. The structural analysis and characterization of these compounds are crucial for understanding their potential applications and mechanism of action (Khalifa, Nossier, & Al-Omar, 2017).

Antimicrobial and Anticancer Activity

A series of pyrazole derivatives, including those synthesized from 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, have been evaluated for their antimicrobial and anticancer activities. These studies have shown that certain derivatives exhibit higher anticancer activity compared to the reference drug doxorubicin, as well as significant antimicrobial properties. This indicates the potential of these compounds in developing new therapeutic agents against cancer and bacterial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

Molecular docking studies of derivatives synthesized from 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid have been carried out to predict their binding interactions with target proteins, such as EGFR (Epidermal Growth Factor Receptor). These studies are essential in drug discovery processes, as they provide insights into the compound's mechanism of action at the molecular level, potentially leading to the development of targeted therapies for diseases like cancer (Reddy et al., 2022).

Heterocyclic Dye Synthesis

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of heterocyclic dyes. These dyes exhibit varied absorption properties based on the substituent effects on aromatic rings and the type of heterocyclic rings involved. The development of these dyes has implications for materials science, offering potential applications in dye-sensitized solar cells, organic LEDs, and other technologies that require specific optical properties (Tao et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of organoborane compounds, which includes borinic acids, is advancing with recent developments in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future success in this field will depend on learning from past challenges to improve clinical trial design, choose appropriate outcome measures and age range choices, and find readily modulated drug targets .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGIPUUYWUXTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403137 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

241799-33-7 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)